

Application Note: HPLC-MS Method for Enterobactin Detection and Quantification

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Compound of Interest

Compound Name: *Enterobactin*

Cat. No.: B3431302

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Introduction

Enterobactin, a cyclic triserine lactone with three 2,3-dihydroxybenzoyl (DHB) substituents, is a high-affinity siderophore produced by many Gram-negative bacteria, such as *Escherichia coli* and *Salmonella typhimurium*, to sequester ferric iron (Fe^{3+}) from the host environment.[1][2] With an exceptionally high affinity for Fe^{3+} ($K_a \approx 10^{49} \text{ M}^{-1}$), **enterobactin** plays a crucial role in bacterial iron acquisition, a process essential for survival, proliferation, and virulence.[2][3] The biosynthesis and transport of **enterobactin** are tightly regulated, and its production is often associated with bacterial pathogenesis and the ability to overcome the host's nutritional immunity.[2][4]

The ability to accurately detect and quantify **enterobactin** is critical for studying bacterial physiology, understanding host-pathogen interactions, developing novel antimicrobial strategies that target iron acquisition, and for professionals in drug development exploring siderophore-antibiotic conjugates.[3][5] This application note provides a detailed protocol for the detection and quantification of **enterobactin** in bacterial culture supernatants using a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

Principle

This method involves the extraction of **enterobactin** from bacterial culture supernatants, followed by separation using reversed-phase HPLC and sensitive detection by mass

spectrometry. The HPLC separates **enterobactin** from other components in the sample matrix, while the mass spectrometer provides high selectivity and sensitivity for accurate identification and quantification.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Sample Preparation: Enterobactin Extraction from Bacterial Culture Supernatant

This protocol is adapted from methods described for the extraction of catecholate siderophores from culture fluids.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Bacterial culture grown in low-iron medium
- 5 N HCl
- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)
- Centrifuge
- Rotary evaporator or vacuum concentrator
- Glassware

Procedure:

- Grow the bacterial strain of interest in a suitable low-iron medium to induce siderophore production.
- Harvest the culture by centrifugation at a speed sufficient to pellet the cells (e.g., 10,000 x g for 15 minutes at 4°C).
- Carefully collect the cell-free supernatant.

- Acidify the supernatant to a pH of 2.0 using 5 N HCl. This step protonates the catechol groups of **enterobactin**, making it less water-soluble and more amenable to extraction into an organic solvent.
- Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.
- Shake the funnel vigorously for 2 minutes to extract the **enterobactin** into the organic phase. Allow the layers to separate.
- Collect the upper ethyl acetate layer.
- Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize the recovery of **enterobactin**.
- Combine the ethyl acetate extracts.
- Evaporate the ethyl acetate to dryness using a rotary evaporator or a vacuum concentrator at a temperature not exceeding 37°C to prevent degradation of the analyte.
- Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) and transfer to an HPLC vial for analysis.

HPLC-MS Analysis

The following HPLC-MS parameters are a starting point and may require optimization for specific instrumentation.

Instrumentation:

- HPLC system with a binary pump, autosampler, and column oven
- Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)[3]
- Mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

Parameter	Value
Column	C18 reversed-phase, 5 μ m, 4.6 x 250 mm
Mobile Phase A	0.1% Formic Acid in Water[3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[3]
Gradient	5% to 95% B over 6 minutes[3]
Flow Rate	0.4 mL/min[3]
Column Temperature	30°C
Injection Volume	10 μ L

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), positive or negative
Scan Mode	Full Scan and/or Selected Ion Monitoring (SIM)
Full Scan Range	m/z 100-1000
SIM Ion (for quantification)	m/z 670.15 [M+H] ⁺ or m/z 668.14 [M-H] ⁻ (for Enterobactin)[11]
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120°C
Desolvation Temperature	350°C
Desolvation Gas Flow	600 L/hr
Cone Gas Flow	50 L/hr

Quantification

For accurate quantification, a calibration curve should be prepared using an **enterobactin** standard of known concentration.

Procedure:

- Prepare a stock solution of purified **enterobactin** in methanol.
- Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
- Inject each standard into the HPLC-MS system and record the peak area for the **enterobactin** ion (m/z 670.15 or 668.14).
- Plot the peak area versus the concentration of the standards to generate a calibration curve.
- Inject the prepared samples and determine the peak area for **enterobactin**.
- Calculate the concentration of **enterobactin** in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative data for **enterobactin** production under different conditions can be summarized in a table for easy comparison.

Table 1: Quantification of **Enterobactin** in E. coli Cultures under Different Growth Conditions.

Growth Condition	Enterobactin Concentration (μM) \pm SD
M9 Medium	Insert Value
M9 + 1 mM H_2O_2	Insert Value
M9 + 25 μM FeCl_3	Insert Value
M9 + 1 mM H_2O_2 + 25 μM FeCl_3	Insert Value

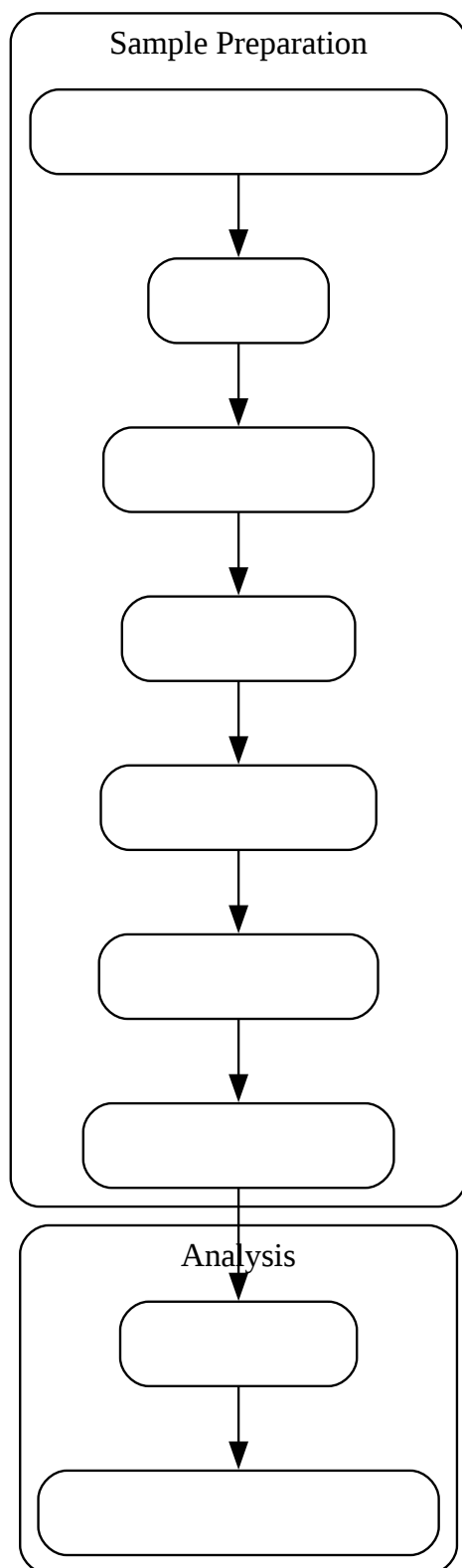
Note: The values in this table are placeholders and should be replaced with experimental data. The provided conditions are based on studies investigating the effect of oxidative stress and

iron supplementation on catechol production.[9]

Visualizations

Experimental Workflow

The overall experimental workflow for **enterobactin** detection and quantification is depicted below.

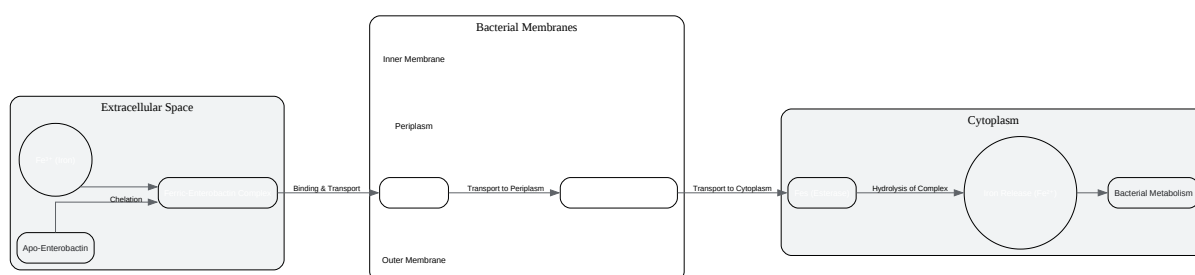


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Caption: Experimental workflow for **enterobactin** analysis.

Enterobactin-Mediated Iron Uptake Pathway

The following diagram illustrates the simplified pathway of **enterobactin**-mediated iron uptake in Gram-negative bacteria.



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Caption: **Enterobactin**-mediated iron uptake pathway.

Conclusion

This application note provides a comprehensive and detailed HPLC-MS method for the reliable detection and quantification of **enterobactin**. The protocols for sample preparation and analysis, along with the provided tables and diagrams, offer a valuable resource for researchers in microbiology, infectious diseases, and drug development. Accurate measurement of **enterobactin** can provide significant insights into bacterial iron metabolism and its role in pathogenicity, aiding in the development of novel therapeutic interventions.

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